S-Ethyl-CoA structure and chemical properties
S-Ethyl-CoA structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Ethyl Coenzyme A (S-Ethyl-CoA) is a vital intermediate in various metabolic pathways, serving as an ethyl group donor and playing a role in the biosynthesis of essential biomolecules. This document provides an in-depth technical overview of the structure, chemical properties, and relevant experimental methodologies pertaining to S-Ethyl-CoA. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this important acyl-CoA thioester.
Chemical Structure and Properties
S-Ethyl-CoA is an acyl-coenzyme A derivative characterized by an ethyl group attached to the sulfur atom of the coenzyme A molecule.
Chemical Structure
The structure of S-Ethyl-CoA consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety linked to a pantothenic acid unit, which is in turn connected to a β-mercaptoethylamine group. The ethyl group is attached to the terminal thiol of the β-mercaptoethylamine via a thioester bond.
Physicochemical Properties
A summary of the key physicochemical properties of S-Ethyl-CoA is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H40N7O16P3S | [1][2] |
| Molecular Weight | 795.58 g/mol (free acid) | [1][2] |
| Exact Mass | 795.15 g/mol (free acid) | [2] |
| CAS Number | 70019-68-0 | [3] |
| Appearance | Clear aqueous solution, colorless to slightly yellow | [2] |
| Purity | ≥ 95% (by HPLC) | [1][2] |
| pH (in solution) | 7.5 ± 0.5 | [2] |
| Storage Conditions | -20 °C | [2] |
| Spectroscopic Properties | λmax: 260 nm (in Tris-HCl, pH 7.5) | [2] |
| Molar Extinction Coefficient (ε) at 260 nm: 16.0 L mmol⁻¹ cm⁻¹ | [2] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of S-Ethyl-CoA.
Synthesis of S-Ethyl-CoA
S-Ethyl-CoA can be synthesized through both chemical and enzymatic methods. Below are representative protocols for each approach.
This method involves the activation of propionic acid with ethylchloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A.
Materials:
-
Propionic anhydride
-
Coenzyme A (free acid)
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Triethylamine (B128534) (TEA)
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Ethylchloroformate
-
Tetrahydrofuran (THF), anhydrous
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Sodium bicarbonate (NaHCO₃) solution, 0.5 M
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Dry ice/acetone bath
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Standard laboratory glassware
Procedure:
-
Dissolve propionic anhydride (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add triethylamine (2 equivalents) dropwise while stirring.
-
Slowly add ethylchloroformate (2 equivalents) to the reaction mixture and stir for 30 minutes at -15°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, maintaining the temperature at -15°C.
-
Allow the reaction to proceed for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
The crude S-Ethyl-CoA solution is then ready for purification.
This method utilizes an acyl-CoA synthetase (ligase) to catalyze the formation of S-Ethyl-CoA from propionate (B1217596) and Coenzyme A.
Materials:
-
Propionic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
A suitable short-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available equivalent)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM Coenzyme A
-
10 mM Propionic acid
-
1 mM DTT
-
-
Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
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Monitor the reaction progress by HPLC to observe the formation of S-Ethyl-CoA and the consumption of Coenzyme A.
-
Once the reaction is complete, the enzyme can be removed by ultrafiltration or the entire mixture can be subjected to purification.
Purification of S-Ethyl-CoA
Purification of S-Ethyl-CoA from the crude reaction mixture is typically achieved by a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).
Materials:
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C18 SPE cartridge
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Deionized water
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Ammonium (B1175870) acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
Procedure:
-
Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Equilibrate the cartridge with 10 mL of the ammonium acetate buffer.
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Load the crude S-Ethyl-CoA reaction mixture onto the cartridge.
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Wash the cartridge with 10 mL of the ammonium acetate buffer to remove salts and other polar impurities.
-
Elute the S-Ethyl-CoA with a stepwise gradient of methanol in the ammonium acetate buffer (e.g., 20%, 50%, and 80% methanol). Collect fractions at each step.
-
Analyze the fractions by analytical HPLC to identify those containing S-Ethyl-CoA.
Instrumentation:
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Preparative HPLC system with a UV detector
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C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size)
Mobile Phase:
-
Solvent A: 50 mM Ammonium acetate, pH 5.0
-
Solvent B: Acetonitrile
Procedure:
-
Pool the SPE fractions containing S-Ethyl-CoA and concentrate under reduced pressure.
-
Redissolve the concentrated sample in a minimal volume of Solvent A.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 50% Solvent B over 30 minutes) at a flow rate of 10-20 mL/min.
-
Monitor the elution at 260 nm.
-
Collect the peak corresponding to S-Ethyl-CoA.
-
Lyophilize the collected fraction to obtain pure S-Ethyl-CoA as a powder.
Analytical Methods
Instrumentation:
-
Analytical HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 50 mM Potassium phosphate (B84403) buffer, pH 7.0
-
Solvent B: Acetonitrile
Procedure:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject 10-20 µL of the sample.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 260 nm. The retention time of S-Ethyl-CoA will need to be determined using a standard.
Mass spectrometry is a powerful tool for the confirmation of the identity and purity of S-Ethyl-CoA.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system.
Expected Fragmentation Pattern: Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit characteristic fragmentation patterns. For S-Ethyl-CoA ([M+H]⁺ ≈ 796.6), key expected fragments include:
-
A fragment corresponding to the loss of the ethyl-thio group.
-
A fragment representing the phosphopantetheine moiety.
-
The adenosine 3'-phosphate 5'-diphosphate fragment.
Metabolic Significance
S-Ethyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway , an alternative route for acetyl-CoA assimilation found in some bacteria. This pathway is crucial for the metabolism of C1 and C2 compounds.
